Physicochemical Properties and Toxicological Mechanisms of Benzo[c]phenanthrene-5,6-dione: A Comprehensive Technical Guide
Physicochemical Properties and Toxicological Mechanisms of Benzo[c]phenanthrene-5,6-dione: A Comprehensive Technical Guide
Executive Summary
Benzo[c]phenanthrene-5,6-dione (B[c]P-5,6-Q) is a highly reactive, oxygenated polycyclic aromatic hydrocarbon (oxy-PAH). Characterized by its ortho-quinone moiety, it is a potent redox-active compound frequently identified in airborne particulate matter (PM2.5) and diesel exhaust[1]. This whitepaper provides an authoritative analysis of its physicochemical properties, toxicological mechanisms, and the analytical frameworks required for its quantification, designed specifically for researchers in environmental toxicology and molecular pharmacology.
Molecular Architecture and Physicochemical Profiling
B[c]P-5,6-Q is defined by a tetracyclic aromatic framework fused with an ortho-quinone structure at the 5,6-positions. This specific ortho-configuration is the primary driver of its distinct physicochemical behavior, distinguishing it from its para-quinone analogs[2]. The compound's high lipophilicity (LogP ~3.88) allows it to efficiently partition into lipid bilayers and cross cellular membranes, a critical prerequisite for its intracellular toxicity[3].
Table 1: Core Physicochemical Properties of Benzo[c]phenanthrene-5,6-dione
| Property | Value | Reference |
| Chemical Name | Benzo[c]phenanthrene-5,6-dione | [4] |
| CAS Number | 734-41-8 | [4] |
| Molecular Formula | C₁₈H₁₀O₂ | [4] |
| Molecular Weight | 258.27 g/mol | [4] |
| LogP (Octanol/Water) | ~3.88 | [3] |
| SMILES | O=C1C2=C(C=CC=C2)C3=C(C=CC=C4)C4=CC=C3C1=O | [5] |
Mechanistic Toxicology: The Ortho-Quinone Redox Cycle
The cytotoxicity of B[c]P-5,6-Q is not primarily driven by covalent alkylation, but rather by its profound ability to induce massive oxidative stress[2].
The Causality of Toxicity: The molecular geometry of ortho-quinones places the two carbonyl oxygen atoms in close proximity. This arrangement is highly efficient at coordinating with electron donors, such as cellular dithiols (e.g., thioredoxin or glutathione). This coordination facilitates a continuous, catalytic redox cycle. B[c]P-5,6-Q undergoes a one-electron reduction to form a semiquinone radical anion, which can be further reduced to a hydroquinone. These reduced species are highly autoxidizable; they rapidly transfer electrons to molecular oxygen (O₂), regenerating the parent ortho-quinone and producing superoxide radicals (O₂•⁻). The superoxide dismutates into hydrogen peroxide (H₂O₂), leading to severe intracellular reactive oxygen species (ROS) accumulation without the consumption of the quinone itself[6].
Fig 1: Redox cycling mechanism of B[c]P-5,6-Q generating reactive oxygen species.
Comparative Cytotoxicity
In vitro bioassays utilizing A549 human lung epithelial cells demonstrate that ortho-quinoid PAHs like B[c]P-5,6-Q reduce cell viability significantly more than their para-quinoid counterparts. Para-quinones tend to act as Michael acceptors, covalently binding to thiols (alkylation), which consumes the quinone and halts the ROS generation loop[2].
Table 2: Comparative Cytotoxicity and ROS Generation (A549 Cells, 10 μM, 12hr)
| PAH Quinone | Structural Type | ROS Generation | Cell Viability (% of Control) |
| Benzo[c]phenanthrene-5,6-dione | Ortho-quinone | Massive (Catalytic) | ~20% |
| 9,10-Phenanthrenequinone | Ortho-quinone | Massive (Catalytic) | ~20% |
| 5,6-Chrysenequinone | Ortho-quinone | Massive (Catalytic) | ~20% |
| Benzo[c]phenanthrene-1,4-quinone | Para-quinone | Low (Consumptive) | >80% |
Analytical Methodologies for Environmental Detection
Accurate quantification of B[c]P-5,6-Q in complex environmental matrices (like PM2.5) requires high-sensitivity techniques due to its trace concentrations (typically pg/m³ to ng/m³) and the potential for matrix interference[1].
Protocol: LC-MS/MS Quantification of B[c]P-5,6-Q in PM2.5
This protocol utilizes to provide a self-validating system; the inclusion of deuterated internal standards ensures extraction efficiency is continuously monitored and mathematically corrected[1].
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Sample Collection & Spiking: Collect PM2.5 on pre-baked quartz fiber filters. Spike the filter with a known concentration of a deuterated internal standard (e.g., Phenanthrene-d10-quinone) prior to extraction to validate recovery rates.
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Ultrasonic Extraction: Immerse the filter in a 1:1 (v/v) mixture of dichloromethane (DCM) and methanol. Sonicate for 15 minutes in an ice bath to prevent the thermal degradation of the reactive quinones. Repeat three times and pool the extracts.
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Concentration & Solvent Exchange: Concentrate the pooled extract to ~1 mL under a gentle stream of ultra-high-purity nitrogen. Exchange the solvent to hexane to ensure compatibility with normal-phase solid-phase extraction (SPE).
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SPE Cleanup: Pass the extract through a pre-conditioned silica/alumina SPE cartridge. Elute non-polar parent PAHs with hexane, then elute the oxy-PAH fraction (containing B[c]P-5,6-Q) using a 9:1 (v/v) hexane/DCM mixture.
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LC-MS/MS Analysis: Inject the purified fraction into an HPLC coupled to a tandem mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) source. Operate in negative ion mode, utilizing specific MRM transitions (precursor-to-product ions) for selective quantification[7].
Fig 2: Standardized LC-MS/MS workflow for the quantification of oxy-PAHs from PM2.5.
Synthetic and Metabolic Pathways
Environmental & Biological Formation: Environmentally, B[c]P-5,6-Q is formed via the atmospheric photo-oxidation of the parent hydrocarbon, benzo[c]phenanthrene, mediated by hydroxyl radicals or ozone[7]. Biologically, it is a product of cytochrome P450-mediated metabolism. P450 enzymes (specifically CYP1A1 and CYP1B1) oxidize the parent PAH into epoxides, which are hydrolyzed by epoxide hydrolase to dihydrodiols, and subsequently oxidized by aldo-keto reductases (AKRs) to yield the reactive ortho-quinone[8].
Chemical Synthesis: In the laboratory, polycyclic ortho-quinones can be synthesized via the direct oxidation of the parent hydrocarbon or through complex annelation reactions involving the initial reaction of a polycyclic o-quinone with lithium acetylide, followed by reduction and cyclization[9].
Conclusion
Benzo[c]phenanthrene-5,6-dione represents a critical intersection of atmospheric chemistry and molecular toxicology. Its potent, catalytic redox-cycling capabilities underscore the necessity of monitoring oxy-PAHs in air quality assessments and evaluating their role in the pathogenesis of respiratory and cardiovascular diseases.
References
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- Chem960 - CAS No.
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- Source: acs.
- Journal of Chromatography A (PubMed)
- Chemical Research in Toxicology (ACS)
- Biological and Pharmaceutical Bulletin (NII)
- Preprints.org - Formation of Potentially Toxic Metabolites of Polycyclic Aromatic Compounds (PAHs)
- Source: researchgate.
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